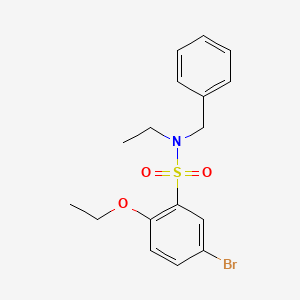

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide

Description

N-Benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is a substituted benzenesulfonamide characterized by a bromine atom at the 5-position, an ethoxy group at the 2-position, and a sulfonamide nitrogen substituted with benzyl and ethyl groups. Its molecular formula is C₁₇H₁₉BrNO₃S, with a molecular weight of 397.26 g/mol.

The bulky N-benzyl and N-ethyl substituents likely impact solubility and pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name |

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-3-19(13-14-8-6-5-7-9-14)23(20,21)17-12-15(18)10-11-16(17)22-4-2/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUKNUUBHRTMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with N-benzylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in the presence of a base are employed.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide has shown promising results in anticancer research. Compounds derived from similar scaffolds have been evaluated for their efficacy against various cancer cell lines. For instance, studies on benzyl derivatives have demonstrated significant inhibitory effects against breast (MCF-7) and lung (A-549) cancer cells, with IC50 values indicating potent activity .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A-549 | 0.728 |

| 7d | A-549 | 0.503 |

1.2 Anti-inflammatory Properties

The compound has potential applications as an anti-inflammatory agent, similar to other benzenesulfonamide derivatives that have been explored for treating inflammatory conditions such as arthritis and asthma . The sulfonamide group enables interaction with specific enzymes involved in inflammatory pathways.

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

this compound can be utilized in biochemical studies to investigate enzyme inhibition mechanisms. The compound's structure allows it to form hydrogen bonds with active sites of enzymes, potentially leading to the development of selective inhibitors for therapeutic purposes.

2.2 Protein Binding Studies

Research involving protein binding can leverage this compound to understand its interactions with various biomolecules, aiding in drug design and development processes.

Industrial Applications

3.1 Synthesis of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications and derivatizations, making it valuable in the production of specialty chemicals.

3.2 Material Science

The compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical properties imparted by sulfonamide functionalities.

Case Studies and Research Findings

Several studies have highlighted the versatility of N-benzyl derivatives in medicinal chemistry:

- Anticancer Activity Assessment : A study evaluated the anticancer properties of a series of benzyl derivatives against various cancer cell lines, demonstrating significant growth inhibition and potential for further development as anticancer agents .

- Enzyme Interaction Mechanisms : Research focused on how sulfonamides interact with specific enzymes has provided insights into their inhibitory mechanisms, paving the way for targeted drug design .

- Inflammatory Disease Models : Compounds similar to this compound have been tested in animal models for inflammatory diseases, showing reduced symptoms and highlighting their therapeutic potential .

Mechanism of Action

The mechanism by which N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxy and benzyl groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogous sulfonamides from the evidence:

Key Observations:

Substituent Effects: The target compound’s ethoxy group (OCH₂CH₃) at position 2 may enhance lipophilicity compared to methoxy (OCH₃) in analogs like 11m and ’s compound .

Synthetic Efficiency: Compound 11m (43.5% yield) and other analogs in show moderate-to-high purity (97–99%) but lower yields compared to derivatives like 11n (84% yield).

The benzoisoxazole-containing 11m and naphthalene-based sulfonamides demonstrate that heterocyclic moieties can enhance bioactivity, suggesting that the target’s benzene core may require further functionalization for optimized efficacy.

Pharmacological and Industrial Considerations

- Solubility and Bioavailability : The target compound’s benzyl group may reduce aqueous solubility compared to ’s N-methyl analog , impacting oral bioavailability.

- Thermal Stability : The absence of a heterocyclic ring (cf. 11m ) might lower melting points, necessitating formulation adjustments for solid dosage forms.

- Supplier Availability : Analogous brominated sulfonamides (e.g., ) are commercially available, indicating feasible scalability for the target compound with optimized synthesis.

Biological Activity

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in enzyme inhibition and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its structural components:

- Bromine Atom : Enhances binding affinity to target enzymes.

- Sulfonamide Group : Plays a crucial role in enzyme inhibition by interacting with active sites.

- Ethoxy and Benzyl Groups : Improve the compound's solubility and stability, facilitating its effectiveness in biological applications.

These interactions enable the compound to modulate the activity of specific enzymes or receptors, leading to various therapeutic effects.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against key enzymes. The following table summarizes its inhibitory effects on acetylcholinesterase (AChE) and alpha-glucosidase:

The compound's binding interactions with AChE involve π-alkyl interactions with amino acids such as Ala278 and Leu218, which are critical for its inhibitory efficacy .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines. Notably, it demonstrated significant growth inhibition against non-small cell lung cancer (H441 and A549) with IC50 values comparable to established chemotherapeutics .

Case Study: Anticancer Efficacy

A study explored the effects of this compound on breast cancer cell lines (MCF-7). The findings indicated:

- IC50 Values : The compound exhibited an IC50 value of approximately 7.17 ± 0.94 μM against MCF-7 cells.

- Mechanism : Induction of apoptosis was observed through upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the benzyl and ethoxy substituents can significantly influence biological activity:

- Benzyl Substitution : Different substituents on the benzyl group can enhance receptor binding affinity.

- Ethoxy Group Variability : Modifications can affect solubility and interaction with target enzymes.

Research indicates that specific substitutions lead to improved selectivity and potency against targeted receptors such as the 5-HT2A receptor, demonstrating the importance of fine-tuning molecular structures for desired biological outcomes .

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s inhibition of carbonic anhydrase isoforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.